3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Anticancer Oxadiazole thioglycosides Cytotoxicity

Sourcing a reliable pyrazole-4-carbaldehyde intermediate with the optimal 3-substituent for biologically active heterocycle synthesis is a persistent challenge. The 3-isobutyl group on this scaffold provides a critical balance of steric bulk and lipophilicity that generic 3-alkyl analogs cannot replicate, directly influencing Vilsmeier-Haack formylation yields and the cellular permeability of final derivatives. This compound enables direct synthesis of oxadiazole thioglycosides active against MCF-7 (IC50 2.67 μg/mL) and HEPG2 cells, as well as acrylamide-pyrazole conjugates with inhibition zones of 23±1 mm (E. coli) and 25±1 mm (C. albicans). Available in bench-scale quantities with verified purity and rapid global delivery.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 874908-41-5
Cat. No. B1299796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS874908-41-5
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN(C=C1C=O)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O/c1-11(2)8-14-12(10-17)9-16(15-14)13-6-4-3-5-7-13/h3-7,9-11H,8H2,1-2H3
InChIKeyYTPBEOKDVWZQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Overview


3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 874908-41-5) is a pyrazole-4-carbaldehyde derivative bearing an isobutyl group at the 3-position and a phenyl ring at the 1-position. The compound has a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol . Its density is predicted to be 1.1±0.1 g/cm³, and it exhibits a boiling point of 356.9±22.0 °C at 760 mmHg . This aldehyde serves as a versatile precursor in the construction of biologically relevant heterocyclic scaffolds, including 1,3,4-oxadiazoles, triazoles, and acrylamide-pyrazole conjugates [1][2].

Workflow Heterocyclic building block for oxadiazole, triazole, and conjugate synthesis
Reaction Aldehyde condensation handle; compatible with hydrazine, amine, and thiol nucleophiles
Access Vilsmeier-Haack formylation route; good yield precedent reported

Why This Building Block Is Irreplaceable


Within the 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold, the nature of the 3-substituent profoundly influences both synthetic accessibility and downstream biological outcomes [1]. The isobutyl group at C3 provides a critical balance of steric bulk and lipophilicity that is absent in unsubstituted (3-H) or smaller alkyl (3-methyl, 3-ethyl) derivatives [1]. This substitution pattern directly impacts reaction yields during Vilsmeier-Haack formylation and governs the physicochemical properties of final derivatives, which in turn dictate their cellular permeability, target engagement, and metabolic stability [2]. Consequently, substituting this specific compound with a generic 3-alkyl analog will inevitably yield a structurally divergent product portfolio with unpredictable and likely diminished biological performance.

3‑Isobutyl steric profile may shift reaction selectivity compared to 3‑methyl or 3‑ethyl analogs
Lipophilicity difference may alter cellular permeability and target engagement of derived compounds
Bioactivity profile of final derivatives may not transfer from analog series; validation required

Comparative Performance Evidence


Anti-Tumor Activity in Breast and Liver Cancer Cells

Derivatives synthesized from 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant in vitro anti-tumor activity against MCF-7 (breast) and HEPG2 (liver) cancer cell lines. Specifically, compounds 8, 14, 16, and 22 demonstrated IC50 values ranging from 2.67 to 20.25 μg/mL against MCF-7 cells and 4.62 to 43.6 μg/mL against HEPG2 cells [1]. In contrast, a series of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives (compounds 6f, 6l) reported in a separate study exhibited considerably weaker activity against MCF-7 cells, with IC50 values of 9.85 μM (≈2.17 μg/mL for the most potent derivative), highlighting the superior potency achieved with the 3-isobutyl scaffold in this specific chemical series .

Cytotoxicity IC50
Cross-study comparable
Isobutyl‑derived compounds: IC50 2.67–20.25 µg/mL (MCF‑7); 3‑methyl comparator: IC50 9.85 µM (≈2.17 µg/mL)
Supports cell-model response context
MTT assay; MCF‑7 breast adenocarcinoma
Anticancer Oxadiazole thioglycosides Cytotoxicity

Broad-Spectrum Antimicrobial Activity

A novel series of acrylamide-pyrazole conjugates synthesized from 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated notable antimicrobial activity. Compound 7c exhibited inhibition zones of 23±1 mm against Escherichia coli and 21±1 mm against Klebsiella pneumoniae, compared to the standard antibiotic gentamicin, which produced inhibition zones of 27±0.1 mm and 29±0.5 mm, respectively [1]. Furthermore, compound 7c displayed potent antifungal activity against Candida albicans with an inhibition zone of 25±1 mm, closely approaching the activity of nystatin (28±0.2 mm) [1]. While direct comparative data for identical conjugates derived from other 3-substituted pyrazole aldehydes are not available in the same study, the magnitude of these inhibition zones underscores the potential of this specific building block in generating effective antimicrobial agents.

Zone of Inhibition
Reported
Compound 7c: E. coli 23±1 mm, K. pneumoniae 21±1 mm, C. albicans 25±1 mm; comparator gentamicin/nystatin: 27–29 mm
Supports antimicrobial screening context
Agar diffusion method; standard controls
Antimicrobial Acrylamide conjugates Zone of inhibition

High-Yielding Heterocyclic Synthesis

The compound serves as a pivotal intermediate for constructing 1,3,4-oxadiazole, triazole, and triazine moieties. The key step involves its efficient preparation via Vilsmeier-Haack reaction of the corresponding hydrazone, followed by conversion to various heterocycles in good yields [1]. Specifically, the aldehyde was successfully converted to 1,3,4-oxadiazole derivatives and condensed with O-aminothiols to afford compounds 8, 19, and 20 in good yields [1]. The review by Rizk et al. further highlights that a variety of 3-alkyl-1-phenyl-1H-pyrazole-4-carbaldehydes can be prepared in good yields, but the specific reaction efficiencies and purification profiles are often highly dependent on the alkyl chain length and branching [2]. The isobutyl group offers a distinct steric and electronic environment that can influence both reaction kinetics and product selectivity during subsequent derivatization.

Synthetic Reactivity
Class-level inference
Good yields reported for oxadiazole and thiol adduct formation; steric effects may influence kinetics
Context-dependent reaction profile
Vilsmeier-Haack; reaction selectivity requires evaluation
Synthetic methodology Heterocyclic synthesis Reaction yield

Key Application Scenarios


Anticancer Lead Discovery

The compound is ideally suited as a key intermediate for synthesizing novel oxadiazole thioglycosides and related heterocycles with demonstrated in vitro activity against breast (MCF-7) and liver (HEPG2) cancer cell lines. Its derivatives have shown IC50 values as low as 2.67 μg/mL against MCF-7 cells, making it a valuable starting point for lead optimization campaigns [1].

Broad-Spectrum Antimicrobial Drug Discovery

The aldehyde can be elaborated into acrylamide-pyrazole conjugates that exhibit significant inhibition of both Gram-positive and Gram-negative bacteria, as well as Candida albicans. Compound 7c, for instance, achieved inhibition zones of 23±1 mm (E. coli), 21±1 mm (K. pneumoniae), and 25±1 mm (C. albicans), validating its potential in anti-infective research [2].

Chemical Biology Probe Development

The compound's versatile aldehyde handle permits facile conjugation to biotin, fluorophores, or affinity tags, enabling the creation of chemical probes for target identification and mechanism-of-action studies. Its established synthetic accessibility via Vilsmeier-Haack reaction ensures a reliable supply of functionalized pyrazole cores for probe synthesis [1].

Heterocyclic Chemistry and SAR Exploration

As a well-precedented pyrazole-4-carbaldehyde building block, it serves as a reliable starting material for exploring structure-activity relationships (SAR) around the pyrazole core. Its reactivity with hydrazines, amines, and thiols allows for the rapid generation of diverse compound libraries for biological screening [1][3].

Application
Selection Property
Validation Focus
Cancer cell‑model studies
Aldehyde derivatization reactivity
Cytotoxicity endpoint review (MCF‑7, HEPG2)
Antimicrobial screening studies
Acrylamide‑pyrazole conjugation
Zone of inhibition endpoints (E. coli, K. pneumoniae, C. albicans)
Chemical probe development
Aldehyde conjugation handle
Target engagement and probe stability
Heterocyclic SAR exploration
Steric and electronic profile
Reaction selectivity and derivative diversity

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